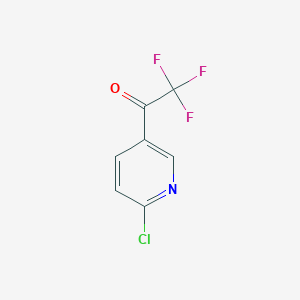

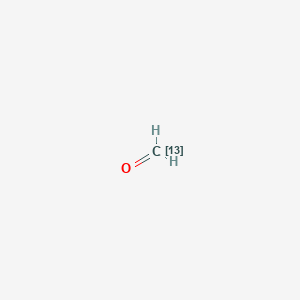

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone

概要

説明

Synthesis Analysis

The synthesis of compounds related to 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone involves several versatile intermediates. One such intermediate is 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, which has been synthesized and used as a building block for trifluoromethylated N-heterocycles. The reactions with bisnucleophiles have been explored to extend the chemical utility of this compound . Another related synthesis involves 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for the synthesis of the herbicide trifloxysulfuron, which was obtained from nicotinamide through a series of reactions including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis with an overall yield of 48.7% .

Molecular Structure Analysis

The molecular structure and spectroscopic properties of 2-chloro-6-(trifluoromethyl)pyridine have been characterized using various techniques including FT-IR, NMR, and computational methods such as HF and DFT. Theoretical calculations provided insights into the vibrational frequencies, chemical shifts, and electronic absorption spectra. Additionally, solvent effects on the excitation energies and chemical shifts were studied using the IEF-PCM model. The molecular electrostatic potential, natural bond orbital analysis, and thermodynamic properties were also obtained theoretically .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been investigated in various studies. For instance, 3-fluoropyridyl nickel complexes have been used for the selective synthesis of new 2,4,5,6-tetrafluoropyridines, demonstrating the utility of nickel derivatives of tetrafluoropyridine for C–C coupling reactions to access substituted tetrafluoropyridines . Additionally, the synthesis and characterization of perchloro-2,6-bis(diphenylmethyl)-pyridine derivatives have been reported, which exhibit ferromagnetic coupling and high stability, with potential applications in magnetic materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. For example, the vibrational wavenumbers and chemical shifts calculated for 2-chloro-6-(trifluoromethyl)pyridine were compared with experimental data, providing a deeper understanding of the compound's properties . The crystal structure of 2,6-bis(5,6-dicyclohexyl-1,2,4-triazin-3-yl)pyridine, which includes water and dichloromethane molecules, reveals hydrogen-bond interactions that could influence its physical properties .

科学的研究の応用

Synthesis and Structural Studies

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone serves as a versatile intermediate in organic synthesis, facilitating the creation of structurally complex and biologically active compounds. For example, its derivatization leads to compounds that probe Drosophila nicotinic acetylcholine receptor interactions, highlighting its utility in synthesizing neuroactive substances (Nanjing Zhang, M. Tomizawa, J. Casida, 2004). Additionally, crystallographic analysis of related compounds provides insight into molecular conformations, essential for understanding compound-receptor interactions and designing targeted therapeutics (Kamini Kapoor, V. Gupta, Rajnikant, M. Deshmukh, Chaten S. Sripanavar, 2011).

Antimicrobial and Antifungal Applications

Compounds derived from 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone exhibit significant antibacterial and antifungal activities. Derivatives have been synthesized with potent efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans, showcasing potential for development into new antimicrobial agents (K. Sujatha, Shilpa, R. Gani, 2019).

Catalytic and Synthetic Methodologies

This compound also plays a critical role in catalytic processes and synthetic methodologies, facilitating efficient reactions crucial for producing pharmacologically active molecules. Its use in nonaqueous catalytic water oxidation suggests potential for environmental applications, demonstrating versatility beyond pharmaceutical chemistry (Zuofeng Chen, Javier J. Concepcion, Hanlin Luo, Jonathan F. Hull, A. Paul, T. Meyer, 2010).

Luminescence and Material Science

The structural motifs derived from 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone contribute to the development of materials with novel luminescent properties. Studies on co-crystals formed from derivatives demonstrate the potential for creating materials with unique optical characteristics, useful in sensors, imaging, and electronic devices (Hongjuan Li, Lei Wang, Juan Zhao, Ju‐feng Sun, Ji-Liang Sun, Chun-Hua Wang, G. Hou, 2015).

Insecticidal Activities

Further, derivatives have shown promise as insecticides, indicating the compound’s contribution to developing safer, more effective pest control solutions. The synthesis and study of specific derivatives reveal insecticidal activities, underscoring the agricultural and environmental importance of research into such compounds (De-Qing Shi, Xiao-fei Zhu, Yuan-Zhi Song, 2008).

Safety And Hazards

This section would detail the safety precautions that need to be taken when handling the compound, as well as any potential hazards associated with its use.

将来の方向性

This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.

I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!

特性

IUPAC Name |

1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO/c8-5-2-1-4(3-12-5)6(13)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPJJBWXFXEFFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601572 | |

| Record name | 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone | |

CAS RN |

150698-72-9 | |

| Record name | 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2R-(2-alpha-,3a-alpha-,5-bta-,6a-alpha](/img/structure/B127817.png)

![7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid](/img/structure/B127823.png)

![Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane](/img/structure/B127835.png)